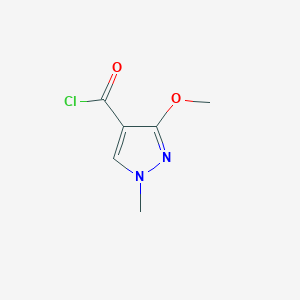

3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride

Descripción

3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride is a pyrazole-based acyl chloride derivative characterized by a methoxy group at position 3, a methyl group at position 1, and a reactive carbonyl chloride moiety at position 4. This compound serves as a critical intermediate in organic synthesis, particularly in the formation of amides, esters, and other functionalized pyrazole derivatives. Its molecular formula is C₆H₇ClN₂O₃, with a calculated molecular weight of 190.59 g/mol. While specific CAS and pricing data are unavailable in the provided evidence, structural analogs suggest its reactivity and applications align with pyrazole-derived acid chlorides.

Propiedades

IUPAC Name |

3-methoxy-1-methylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-9-3-4(5(7)10)6(8-9)11-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDZTFQSEWOZHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559014 | |

| Record name | 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332070-70-9 | |

| Record name | 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the pyrazole derivative is dissolved in an appropriate solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete. The product is isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid.

Condensation Reactions: It can participate in condensation reactions with hydrazines or hydrazides to form pyrazole derivatives with potential biological activity.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the initial synthesis of the compound.

Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions.

Aqueous Base (e.g., NaOH): Used in hydrolysis reactions.

Major Products Formed

Amides, Esters, and Thioesters: Formed from substitution reactions.

3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid: Formed from hydrolysis reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2.1 Antifungal Agents

One of the most prominent applications of 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride is as an intermediate in the synthesis of antifungal agents. It serves as a precursor for compounds like Isopyrazam and Sedaxane, which are utilized in agricultural practices to combat fungal diseases in crops. These compounds have shown effective antifungal activity against various pathogens, making them valuable in crop protection strategies .

2.2 Medicinal Chemistry

In medicinal chemistry, derivatives of 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride have been explored for their potential therapeutic effects. Research indicates that modifications to the pyrazole ring can lead to compounds with enhanced biological activities, including anti-inflammatory and analgesic properties. For instance, studies have synthesized various pyrazole derivatives that exhibit promising results in preclinical trials for treating inflammatory diseases .

Agrochemical Applications

3.1 Pesticides

The compound is also recognized for its role in developing new pesticides. Its derivatives are being investigated for their efficacy as herbicides and insecticides. The structural modifications of 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride can lead to the discovery of novel agrochemicals with improved potency and selectivity against pests while minimizing environmental impact .

Case Studies

4.1 Synthesis of Fungicides

A notable case study involved the synthesis of a new class of fungicides derived from 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride. Researchers demonstrated that by modifying the pyrazole structure, they could enhance the fungicidal activity against resistant strains of fungi. The resulting compounds showed improved efficacy compared to existing fungicides on the market, highlighting the compound's potential in agricultural applications .

4.2 Development of Anti-inflammatory Agents

Another study focused on synthesizing anti-inflammatory drugs using 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride as a starting material. The research revealed that certain derivatives exhibited significant anti-inflammatory effects in vitro, suggesting a pathway for developing new treatments for chronic inflammatory conditions .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the pyrazole ring. The compound’s biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride with structurally related pyrazole derivatives, emphasizing molecular properties, functional groups, and commercial availability.

Key Comparisons:

Functional Group Reactivity :

- Carbonyl chloride (target compound) exhibits high reactivity toward nucleophiles (e.g., amines, alcohols), enabling rapid formation of amides or esters. This contrasts with sulfonyl chloride (e.g., 3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride), which is more stable and typically used in sulfonamide synthesis .

- Aldehydes (e.g., 1-Methyl-1H-pyrazole-4-carbaldehyde) are less reactive than acid chlorides, often requiring catalysts for nucleophilic additions .

This contrasts with carboxylic acids (e.g., 1-Methyl-1H-pyrazole-3-carboxylic acid), which require activation (e.g., via thionyl chloride) to achieve comparable reactivity . Acid chlorides like the target compound are moisture-sensitive, necessitating anhydrous handling, whereas esters (e.g., Methyl 1H-pyrazole-3-carboxylate) are shelf-stable and widely available .

Commercial Viability: The high price of 1-Methyl-1H-pyrazole-3-carboxylic acid (JPY 32,100/g) reflects challenges in purification or synthesis, suggesting that the target compound’s commercial cost may also be elevated due to similar complexities . Limited availability of sulfonyl chloride derivatives (e.g., 3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride) implies niche applications compared to carbonyl chlorides .

Actividad Biológica

3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by its pyrazole structure, which is known for its diverse biological activities. The presence of the methoxy and carbonyl chloride groups enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride typically involves the following steps:

- Preparation of Pyrazole Derivatives : Initial synthesis may start from commercially available pyrazole derivatives through nucleophilic substitution reactions or acylation methods.

- Formation of Carbonyl Chloride : The introduction of the carbonyl chloride group can be achieved using reagents such as thionyl chloride (SOCl2) or oxalyl chloride in the presence of suitable solvents like dichloromethane.

Anticancer Properties

Research has shown that compounds containing the pyrazole scaffold exhibit significant anticancer activity. For instance, studies have indicated that derivatives with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In one study, specific pyrazole derivatives demonstrated IC50 values ranging from 2.43 to 14.65 μM against these cell lines, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 2.43 |

| Compound B | HepG2 | 4.98 |

| Compound C | LLC-PK1 | >20 |

Antimicrobial Activity

3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride has also been evaluated for antimicrobial properties. Various studies suggest that pyrazole derivatives exhibit activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents .

The mechanism by which 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Microtubule Destabilization : Some derivatives act as microtubule-destabilizing agents, which is crucial for their anticancer activity .

Study on Anticancer Activity

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties. Among them, three compounds (designated as 7d, 7h, and 10c) showed significant inhibition of microtubule assembly at concentrations as low as 20 μM, indicating their potential as therapeutic agents in cancer treatment .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various pyrazole derivatives, including 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride. The results demonstrated effective inhibition against several bacterial strains, supporting further development in this area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.